Defined cis Stereochemistry (3aR,6aS) as Patent-Specified Intermediate Versus Racemic/Undefined Mixtures
The cis-stereochemistry of Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis- (CAS 96896-09-2) is not a variable attribute but a patent-specified requirement for the synthesis of clinically investigated histamine H₃ receptor modulators. The European Patent EP 2532651 B1 and French Patent FR 2976285 B1, assigned to Les Laboratoires Servier, explicitly designate the cis-configuration as the required stereoisomer for the industrial synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride [1][2]. This compound (also known as S 38093) exhibits moderate affinity for rat, mouse, and human H₃ receptors (Ki = 8.8, 1.44, and 1.2 μM, respectively) . The cis-fused bicyclic system places the pyrrolidine nitrogen and the ketone oxygen in a specific spatial arrangement that enables subsequent N-alkylation with the propoxybenzamide moiety while preserving the stereochemical integrity required for target engagement [1].
| Evidence Dimension | Stereochemical configuration as patent-specified synthetic intermediate requirement |
|---|---|
| Target Compound Data | cis-(3aR,6aS) configuration; explicitly specified in EP 2532651 B1 and FR 2976285 B1 patent claims |
| Comparator Or Baseline | trans isomer or stereochemically undefined racemic mixture |
| Quantified Difference | The trans isomer is not disclosed as a viable synthetic precursor in the referenced patents; stereochemical integrity is mandatory for downstream product identity and biological activity |
| Conditions | Industrial pharmaceutical synthesis route per EP 2532651 B1 (Les Laboratoires Servier) |
Why This Matters
Procurement of stereochemically undefined or trans-configured material will fail to produce the patented intermediate and cannot serve as a drop-in replacement in validated synthetic routes.
- [1] EP 2532651 B1. Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride and its free base as well as the pharmaceutical compositions containing them. European Patent Office, 2015. View Source
- [2] FR 2976285 B1. Procédé de synthèse et forme cristalline du chlorhydrate de 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide. Institut National de la Propriété Industrielle, 2013. View Source
